2-Bromo-5-fluoro-3-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-6-4(7(11)12)1-3(9)2-5(6)10(13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECOPMNBEYPKCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595010 | |
| Record name | 2-Bromo-5-fluoro-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055331-73-1 | |
| Record name | 2-Bromo-5-fluoro-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-5-FLUORO-3-NITROBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-5-fluoro-3-nitrobenzoic acid structure
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2-Bromo-5-fluoro-3-nitrobenzoic acid molecular weight
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A Guide to the Synthesis of 2-Bromo-5-fluoro-3-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of a validated synthetic pathway for 2-Bromo-5-fluoro-3-nitrobenzoic acid, a key intermediate in contemporary drug discovery and development. The synthesis is presented with a focus on mechanistic rationale, procedural detail, and strategic considerations for regiochemical control. This document is intended for an audience of researchers, medicinal chemists, and process development scientists, offering actionable protocols and a deep dive into the chemical principles governing the transformation.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic building block. The specific arrangement of its substituents—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—makes it a versatile precursor for the synthesis of complex heterocyclic systems and other pharmacologically relevant scaffolds. The electron-withdrawing nature of the nitro and carboxyl groups, combined with the halogen substituents, provides multiple reaction handles for further chemical modification.
The primary synthetic challenge lies in achieving the desired 1,2,3,5-tetrasubstitution pattern on the benzene ring with high regioselectivity. The pathway detailed herein proceeds from the commercially available starting material, 2-bromo-5-fluorobenzoic acid, leveraging the directing effects of the existing substituents to control the introduction of the nitro group.
Retrosynthetic Analysis & Pathway Design
A retrosynthetic analysis of the target molecule suggests that the most logical disconnection is the C-N bond of the nitro group. This approach points to an electrophilic aromatic substitution (nitration) reaction on a 2-bromo-5-fluorobenzoic acid precursor.
Caption: Retrosynthetic approach for this compound.
The key to this synthesis is understanding the directing effects of the substituents on the starting material. The carboxylic acid is a meta-director, while the bromine and fluorine atoms are ortho-, para-directors. However, all three are deactivating groups. The bromine at position 2 and the fluorine at position 5 will sterically hinder and electronically direct the incoming electrophile (the nitronium ion, NO₂⁺). The most electronically favorable and sterically accessible position for nitration is C-3, which is ortho to the bromine and meta to both the fluorine and the carboxylic acid.
Synthesis Pathway and Mechanism
The synthesis is a one-step electrophilic aromatic substitution reaction.
Caption: Workflow of the nitration of 2-bromo-5-fluorobenzoic acid.
Mechanism:
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Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. Subsequent loss of a water molecule generates the highly electrophilic nitronium ion (NO₂⁺).
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Electrophilic Attack: The π-system of the 2-bromo-5-fluorobenzoic acid ring attacks the nitronium ion. The attack occurs preferentially at the C-3 position due to the combined directing effects of the existing substituents. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.
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Rearomatization: A base (such as HSO₄⁻ or water) abstracts the proton from the C-3 position, restoring the aromaticity of the ring and yielding the final product, this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials and Reagents:
-
2-Bromo-5-fluorobenzoic acid
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Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
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Ice (from deionized water)
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Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-Bromo-5-fluorobenzoic acid (1.0 eq).
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Acidification: Cool the flask in an ice-water bath to 0-5 °C. Slowly add concentrated sulfuric acid (approx. 3-4 volumes relative to the starting material mass) while maintaining the internal temperature below 10 °C. Stir until all the solid has dissolved.
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Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1-1.2 eq) to a small amount of concentrated sulfuric acid in a separate, cooled vessel.
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Addition: Add the prepared nitrating mixture dropwise to the solution of the starting material via the dropping funnel. The rate of addition should be carefully controlled to maintain the internal temperature between 0 and 5 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will cause the product to precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acids.
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Drying & Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary
The following table summarizes the key parameters for the synthesis.
| Parameter | Value / Compound | Notes |
| Starting Material | 2-Bromo-5-fluorobenzoic acid | Commercially available. |
| Key Reagents | Fuming HNO₃, Conc. H₂SO₄ | Sulfuric acid acts as both solvent and catalyst. |
| Stoichiometry (eq) | HNO₃: ~1.1-1.2 | A slight excess of nitric acid ensures complete conversion. |
| Temperature (°C) | 0 - 5 | Critical for controlling selectivity and preventing side reactions. |
| Reaction Time (h) | 1 - 2 | Monitor by TLC/HPLC for completion. |
| Workup | Ice quench, filtration | Standard procedure for precipitating acid-insoluble products. |
| Typical Yield | >85% | Yield can vary based on scale and purification method. |
Safety and Handling
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Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
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Exothermic Reaction: The nitration reaction is highly exothermic. Maintaining low temperatures (0-5 °C) is critical to prevent runaway reactions and the formation of dinitrated or other byproducts. Slow, dropwise addition of the nitrating mixture is mandatory.
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Quenching: The quenching of the reaction mixture on ice is also highly exothermic. Perform this step slowly and behind a safety shield.
Conclusion
The synthesis of this compound via electrophilic nitration of 2-bromo-5-fluorobenzoic acid is an efficient and regioselective process. The success of the synthesis hinges on careful control of the reaction temperature and the stoichiometric ratio of the reagents. The resulting product is a valuable intermediate for the construction of more complex molecules, particularly in the field of medicinal chemistry. This guide provides a robust framework for its preparation, grounded in established chemical principles.
References
- World Intellectual Property Organization. (2012). WO 2012/061736 A1: N-substituted indazoles and their use as fungicides.
- World Intellectual Property Organization. (2014). WO 2014/141273 A1: Preparation of pyrazolyl- and triazolyl-substituted indolines as insecticides.
- World Intellectual Property Organization. (2018). WO 2018/195096 A1: Substituted pyrazole compounds and their use as pesticides.
Spectroscopic data of 2-Bromo-5-fluoro-3-nitrobenzoic acid
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2-Bromo-5-fluoro-3-nitrobenzoic acid NMR data
Initiating NMR Data Acquisition
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2-Bromo-5-fluoro-3-nitrobenzoic acid IR spectrum
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An In-depth Technical Guide on the Mass Spectrometry of 2-Bromo-5-fluoro-3-nitrobenzoic Acid
Foreword
The analysis of halogenated nitroaromatic compounds is a cornerstone of many research and development pipelines, particularly in the pharmaceutical and agrochemical sectors. These molecules often serve as critical building blocks for novel active pharmaceutical ingredients (APIs) and other high-value chemical entities. Their inherent reactivity and complex isotopic patterns, however, present unique challenges for analytical characterization. This guide provides an in-depth exploration of the mass spectrometric analysis of a representative molecule, 2-Bromo-5-fluoro-3-nitrobenzoic acid, offering a blend of theoretical principles and practical, field-tested methodologies. Our focus is not merely on the "how" but the "why," empowering the researcher to make informed decisions and troubleshoot effectively.
Molecular Profile and Ionization Strategy
This compound (C₇H₃BrFNO₄) is a multifaceted molecule with a molecular weight of 263.00 g/mol . Its structure incorporates several key functional groups that dictate its behavior in a mass spectrometer:
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Carboxylic Acid (-COOH): This acidic proton is the most likely site for deprotonation, making negative-ion mode electrospray ionization (ESI) a highly effective and logical first choice. The resulting carboxylate anion is stable and readily formed in solution.
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Nitro Group (-NO₂): An electron-withdrawing group that influences the overall electron density of the aromatic ring and can participate in characteristic fragmentation pathways.
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Halogens (Br, F): The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will produce a characteristic isotopic pattern in the mass spectrum, serving as a powerful diagnostic tool. Fluorine, being monoisotopic (¹⁹F), does not complicate the spectrum in this manner.
Given these features, ESI is the preferred ionization technique over others like atmospheric pressure chemical ionization (APCI) or matrix-assisted laser desorption/ionization (MALDI), primarily due to the polar and acidic nature of the analyte. ESI gently generates ions from solution, minimizing in-source fragmentation and preserving the integrity of the molecular ion.
Diagram: Ionization Logic
Caption: Logical workflow for the ionization of this compound.
Experimental Protocol: High-Resolution Mass Spectrometry
This protocol outlines a robust method for acquiring high-resolution mass spectra of this compound using a typical Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with liquid chromatography.
Sample and Mobile Phase Preparation
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Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
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Working Solution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution in the mobile phase. The final concentration should be optimized based on instrument sensitivity.
-
Mobile Phase: A standard mobile phase for reversed-phase chromatography is recommended.
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Solvent A: 0.1% formic acid in water.
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Solvent B: 0.1% formic acid in acetonitrile.
-
Rationale: The formic acid aids in protonation for positive mode (if run) and improves chromatographic peak shape, while the water/acetonitrile system is ideal for retaining and eluting the analyte from a C18 column.
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Liquid Chromatography Parameters
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Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
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Flow Rate: 0.3 mL/min.
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Gradient: A typical gradient would be 5% B to 95% B over 5-7 minutes, followed by a hold and re-equilibration. This ensures the elution of the analyte and any potential impurities.
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Injection Volume: 1-5 µL.
Mass Spectrometer Settings (Negative ESI Mode)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | Promotes deprotonation of the carboxylic acid. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimal voltage for stable spray and efficient ion generation. |
| Sheath Gas Flow | 30 - 40 (arbitrary units) | Assists in nebulization and desolvation. |
| Auxiliary Gas Flow | 5 - 10 (arbitrary units) | Further aids in desolvation. |
| Capillary Temp. | 275 - 325 °C | Ensures complete desolvation of the analyte ions. |
| Mass Range | 50 - 500 m/z | Covers the expected molecular ion and its fragments. |
| Resolution | > 70,000 | To accurately determine the elemental composition and resolve the bromine isotopic pattern. |
Fragmentation Analysis and Interpretation (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern.
Predicted Fragmentation Pathways
The primary fragmentation pathways for the deprotonated this compound ion ([C₇H₂BrFNO₄]⁻) are driven by the loss of small, stable neutral molecules.
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Loss of CO₂ (decarboxylation): This is a very common fragmentation pathway for carboxylate anions, resulting in the loss of 44 Da.
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Loss of NO₂: The nitro group can be lost as a radical, though loss of HNO₂ is also possible.
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Loss of HBr: Elimination of hydrogen bromide is another potential pathway.
Diagram: Proposed Fragmentation
Caption: Key fragmentation pathways for deprotonated this compound.
Interpreting the Isotopic Pattern
The presence of bromine is a definitive feature. The A+2 peak (due to ⁸¹Br) will be nearly equal in intensity to the monoisotopic peak (A, from ⁷⁹Br). High-resolution instrumentation allows for the confirmation of the elemental composition of each fragment by comparing the measured m/z to the theoretical m/z.
| Ion | Elemental Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M-H]⁻ | C₇H₂BrFNO₄⁻ | 261.9204 | 263.9183 |
| [M-H-CO₂]⁻ | C₆H₂BrFNO₂⁻ | 217.9255 | 219.9234 |
| [M-H-NO₂]⁻ | C₇H₂BrFO₂⁻ | 215.9255 | 217.9234 |
| [M-H-CO₂-NO₂]⁻ | C₆H₂BrF⁻ | 171.9306 | 173.9285 |
Trustworthiness and Self-Validation
To ensure the integrity of the analysis, the following self-validating steps should be incorporated:
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Mass Accuracy: The measured mass of the precursor and fragment ions should be within 5 ppm of the calculated theoretical mass.
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Isotopic Pattern Matching: The observed isotopic distribution for bromine-containing ions must match the theoretical distribution (~1:1 ratio).
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Blank Injections: Running a solvent blank before and after the sample injection confirms the absence of carryover and system contamination.
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Negative Control: If applicable, analyzing a structurally similar compound without the bromo or nitro group can help confirm the characteristic losses associated with these functionalities.
References
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Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of Proteins. Konermann, L. (2017). Journal of The American Society for Mass Spectrometry. [Link]
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Collision-Induced Dissociation. Voinov, V. G., & Laskin, J. (2015). In The Encyclopedia of Mass Spectrometry (pp. 111-121). Elsevier. [Link]
Purity of 2-Bromo-5-fluoro-3-nitrobenzoic acid
A Comprehensive Technical Guide to the Purification and Purity Assessment of 2-Bromo-5-fluoro-3-nitrobenzoic acid
Introduction: The Critical Role of Purity
This compound (CAS No. 1055331-73-1) is a highly functionalized aromatic compound that serves as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its trifunctional nature—featuring a carboxylic acid, a bromine atom, and a nitro group, further modulated by a fluorine substituent—makes it a versatile intermediate for constructing active pharmaceutical ingredients (APIs) and other high-value chemicals.
The purity of this intermediate is not merely a quality metric; it is a critical determinant of the success, safety, and efficacy of the final product.[2] Impurities originating from the synthesis of this compound can lead to unwanted side reactions, decreased yields in subsequent steps, and the formation of difficult-to-remove, structurally related by-products in the final API.[2] Therefore, for researchers and drug development professionals, a robust understanding of how to purify this compound and accurately assess its purity is paramount.
This guide provides a comprehensive, field-proven framework for approaching the purification and analytical characterization of this compound. It moves beyond simple protocols to explain the scientific rationale behind each step, empowering scientists to troubleshoot and adapt these methodologies to their specific needs.
Understanding the Impurity Profile: Foreseeing the Challenge
Effective purification begins with a thorough understanding of the potential impurities. The synthetic route used to produce this compound will dictate the impurity profile. A common synthetic strategy for related compounds involves the nitration of a halogenated precursor. In such electrophilic aromatic substitution reactions, the directing effects of the existing substituents (bromo, fluoro, and carboxyl groups) can lead to the formation of positional isomers. For instance, in the synthesis of the related 2-Bromo-3-nitrobenzoic acid, the 2-Bromo-5-nitrobenzoic acid isomer is a significant by-product.[3]
By analogy, the synthesis of this compound is likely to produce a similar array of impurities.
Table 1: Potential Impurities in this compound
| Impurity Type | Potential Compounds | Origin |
| Positional Isomers | 2-Bromo-5-fluoro-X-nitrobenzoic acid (where X ≠ 3) | Non-regioselective nitration or bromination steps. |
| 4-Bromo-5-fluoro-3-nitrobenzoic acid | Isomeric starting materials or side reactions. | |
| Starting Materials | 2-Bromo-5-fluorobenzoic acid | Incomplete nitration. |
| 5-Fluoro-3-nitrobenzoic acid | Incomplete bromination. | |
| Related By-products | De-brominated or de-nitrated species | Over-reduction or harsh reaction conditions. |
| Residual Solvents | Toluene, Acetic Acid, Ethanol, etc. | Solvents used in reaction and purification steps. |
Purification Methodologies: A Stepwise Approach to Purity
Achieving high purity often requires a multi-step approach, starting with a bulk purification technique and potentially followed by a more refined chromatographic method.
Recrystallization: The Primary Purification Tool
Recrystallization is the most effective and scalable method for removing the majority of impurities from the crude product. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Experimental Protocol: Recrystallization from Aqueous Ethanol
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Solvent Selection: Begin by determining an appropriate solvent system. A mixture of ethanol and water is often effective for substituted benzoic acids.[4] The ideal ratio is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the primary solvent (e.g., ethanol) in portions while heating the mixture on a hot plate with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the primary solvent to redissolve the precipitate, ensuring the solution is saturated.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least one hour to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture. Dry the purified product under vacuum to a constant weight.
Column Chromatography: Separating Closely Related Impurities
When recrystallization fails to remove impurities with similar solubility profiles, such as positional isomers, silica gel column chromatography is the preferred method. Carboxylic acids can be challenging to purify on silica due to their tendency to streak, which is caused by strong interactions with the acidic silanol groups on the stationary phase. This can be overcome by modifying the mobile phase.
Experimental Protocol: Silica Gel Flash Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the semi-pure compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). To ensure sharp, symmetrical peaks for the acidic compound, add a small amount (0.5-1%) of acetic or formic acid to the mobile phase.[5] This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica surface.
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the highly purified this compound.
Diagram: General Purification Workflow
Caption: Workflow for the purification of this compound.
Analytical Verification: The Orthogonal Approach
No single analytical technique can definitively confirm purity. A self-validating system employs multiple, orthogonal (based on different principles) methods to build a comprehensive and trustworthy purity profile.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the gold standard for quantitative purity analysis of organic molecules.[6] It separates compounds based on their hydrophobicity and provides precise quantification of the main component and any impurities.
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 0.5 mg/mL.[1]
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 2. These are typical starting conditions and may require optimization.[6][7]
-
Injection and Analysis: Inject the sample and record the chromatogram. The purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for moderately polar organic molecules.[6] |
| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid | Acid modifier ensures the carboxylic acid is protonated for better peak shape.[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes, hold 5 min | A gradient elution is essential to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 255 nm | Nitro-substituted benzoic acids exhibit strong UV absorbance around this wavelength.[1] |
| Injection Volume | 10 µL | Standard injection volume. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation and is highly effective for identifying and, in some cases, quantifying impurities, often without needing reference standards for those impurities.[8]
-
¹H NMR: Will confirm the number and connectivity of protons on the aromatic ring. The integration of impurity peaks relative to the main compound can provide a semi-quantitative purity assessment.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The presence of extra peaks indicates carbon-containing impurities.
-
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an exceptionally sensitive and powerful tool. It provides a clean spectrum with a wide chemical shift range, making it excellent for detecting any fluorine-containing isomers or by-products.
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh approximately 10-15 mg of the purified compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F spectra on a calibrated NMR spectrometer.[8]
Supporting Analytical Techniques
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (264.01 g/mol for C₇H₃BrFNO₄). When coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of unknown impurity peaks.[9][10]
-
Melting Point: A sharp melting point range is a good qualitative indicator of high purity. Impurities typically depress and broaden the melting point range.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (C=O of the carboxylic acid, Ar-NO₂, C-Br, C-F). While not a primary purity tool, a clean spectrum matching the reference is a positive indicator.
Diagram: Interrelation of Analytical Techniques
Caption: Orthogonal analytical methods for verifying purity and identity.
Safety and Handling Precautions
Substituted nitrobenzoic acids require careful handling. Based on data for structurally similar compounds, this compound should be treated as a hazardous substance.[11][12]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[11][13] Causes skin irritation and serious eye irritation.[14][15] May cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[11][12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[14]
Conclusion
The successful use of this compound in advanced chemical synthesis is directly dependent on its purity. A systematic approach, beginning with an understanding of the likely impurity profile, is essential. Bulk purification via recrystallization followed, if necessary, by high-resolution column chromatography provides a robust pathway to high-purity material. However, the purification process is incomplete without rigorous analytical verification. The gold standard is an orthogonal approach, using quantitative HPLC as the primary measure of purity, supported by NMR for structural confirmation and impurity identification, and MS for molecular weight verification. By integrating these principles of purification and analysis, researchers can ensure the quality and reliability of this critical chemical intermediate.
References
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sulzer Chemtech. (n.d.). The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Park, J. M. (2020). Response to "How to separate ester from carboxylic acid by using chromatography?". ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Purity of 2-Fluoro-3-Nitrobenzoic Acid: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. Retrieved from [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
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- 7. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
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Solubility of 2-Bromo-5-fluoro-3-nitrobenzoic acid
Starting Research on Properties
I'm initiating my investigation by focusing on 2-Bromo-5-fluoro-3-nitrobenzoic acid. My priority is to understand its physicochemical properties, specifically its solubility across a range of solvents. I'll be using Google to gather detailed information. This is where I'll be starting, to build a strong foundation of knowledge.
Expanding Solubility Analysis
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2-Bromo-5-fluoro-3-nitrobenzoic acid safety and handling
Initiating Data Collection
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Discovery of 2-Bromo-5-fluoro-3-nitrobenzoic acid
Initiating Data Acquisition
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Chemical reactivity of 2-Bromo-5-fluoro-3-nitrobenzoic acid
Beginning Data Collection
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Structuring the Technical Guide
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Initiating Information Gathering
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Methodological & Application
Synthesis of 2-Bromo-5-fluoro-3-nitrobenzoic acid derivatives
Initiating Data Collection
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Synthesizing and Organizing Info
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Gathering Detailed Research
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Using 2-Bromo-5-fluoro-3-nitrobenzoic acid as a building block
Beginning Data Collection
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Expanding Search Parameters
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Launching Targeted Searches
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2-Bromo-5-fluoro-3-nitrobenzoic acid in organic synthesis
Starting Initial Research
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Exploring Specific Applications
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Planning Comprehensive Analysis
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Suzuki coupling with 2-Bromo-5-fluoro-3-nitrobenzoic acid
Initiating Search Strategy
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Defining Scope & Parameters
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Planning Application Note Structure
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Amide bond formation with 2-Bromo-5-fluoro-3-nitrobenzoic acid
Starting Research Phase
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Initiating Detailed Search
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Deepening the Investigation
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Esterification of 2-Bromo-5-fluoro-3-nitrobenzoic acid
Starting Research Phase
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Initiating Data Collection
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Reduction of the nitro group in 2-Bromo-5-fluoro-3-nitrobenzoic acid
Initiating Reduction Exploration
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Defining Reaction Strategies
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Applications of 2-Bromo-5-fluoro-3-nitrobenzoic acid in medicinal chemistry
Commencing Initial Research
Outlining Application Scope
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Deepening Initial Exploration
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2-Bromo-5-fluoro-3-nitrobenzoic acid as an intermediate for pharmaceuticals
Initiating Research on Acid
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Expanding Scope of Acid Research
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Protocol for the synthesis of amides from 2-Bromo-5-fluoro-3-nitrobenzoic acid
Initiating Research on Synthesis
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Analyzing Search Results Now
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Defining Application Note Structure
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Experimental procedure for Suzuki reaction of 2-Bromo-5-fluoro-3-nitrobenzoic acid
Beginning The Search
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Initiating The Research
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Expanding The Approach
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Use of 2-Bromo-5-fluoro-3-nitrobenzoic acid in agrochemical synthesis
Starting Initial Research
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Analyzing Potential Applications
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Expanding Synthetic Focus
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Application Notes & Protocols: Synthesis of Heterocyclic Scaffolds from 2-Bromo-5-fluoro-3-nitrobenzoic Acid
Introduction: A Multifunctional Building Block for Heterocyclic Chemistry
2-Bromo-5-fluoro-3-nitrobenzoic acid is a highly functionalized aromatic scaffold poised for the strategic construction of diverse heterocyclic systems.[1] Its utility in medicinal chemistry and drug development stems from the orthogonal reactivity of its four distinct functional loci: the carboxylic acid, the bromine atom, the nitro group, and the fluorine atom. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring, making this compound a unique and valuable starting material.[2]
This technical guide provides an in-depth exploration of the chemical space accessible from this compound. We will dissect its reactivity, present validated protocols for key transformations, and illustrate strategic pathways to synthesize valuable heterocyclic cores, such as phenazines and quinazolinediones. The protocols are designed to be self-validating, with explanations for critical steps and reagent choices, empowering researchers to adapt and innovate from this versatile platform.
Physicochemical Properties
| Property | Value |
| CAS Number | 1055331-73-1 |
| Molecular Formula | C₇H₃BrFNO₄ |
| Molecular Weight | 264.01 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Purity | ≥95% |
(Data sourced from various suppliers)[1][3]
Strategic Overview of Reactivity
The synthetic potential of this compound can be harnessed by selectively targeting its functional groups. A strategic approach allows for a modular synthesis of complex molecules.[4] The primary reaction sites offer distinct opportunities for derivatization and cyclization.
Figure 1: A diagram illustrating the primary reactive sites of this compound and pathways to key intermediates for heterocyclic synthesis.
Core Methodologies & Protocols
Methodology 1: Nitro Group Reduction – The Gateway to Cyclization
The reduction of the nitro group to an amine is arguably the most critical transformation, converting the starting material into a bifunctional intermediate ready for a multitude of cyclization reactions.[4]
Expert Insight: The choice of reducing agent is paramount. While catalytic hydrogenation (e.g., Pd/C, H₂) is effective, it can sometimes lead to dehalogenation. Metal/acid systems like Fe/HCl or Sn/HCl are robust and cost-effective. For greater chemoselectivity, particularly in the presence of other reducible groups, Tin(II) chloride (SnCl₂) in an acidic medium is a preferred method due to its milder conditions.[4]
Protocol 1: Synthesis of 2-Amino-3-bromo-5-fluorobenzoic Acid
-
Materials:
-
This compound (1.0 g, 3.79 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.27 g, 18.95 mmol, 5 equiv.)
-
Concentrated Hydrochloric Acid (HCl) (10 mL)
-
Ethanol (20 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Suspend this compound in ethanol in a round bottom flask.
-
Add Tin(II) chloride dihydrate to the suspension.
-
Carefully add concentrated HCl. The mixture may warm up.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8. Be cautious of gas evolution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2-amino-3-bromo-5-fluorobenzoic acid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.
Methodology 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom is an excellent handle for palladium-catalyzed reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings.[2][5][6] These reactions allow for the introduction of diverse substituents prior to subsequent cyclization steps.
Expert Insight: The reactivity of aryl halides in Pd-catalyzed couplings generally follows the trend I > Br > Cl.[2] this compound is an effective substrate, providing good yields. The choice of ligand is critical; for Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands like XPhos or BINAP are often required to facilitate the catalytic cycle.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (or its methyl ester) (1.0 mmol)
-
Desired amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or sealed reaction vessel
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with the aryl bromide, amine, NaOtBu, Pd₂(dba)₃, and the phosphine ligand.[2]
-
Add anhydrous toluene to the vessel and seal it.
-
Remove the vessel from the glovebox and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with EtOAc, and quench with water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel.[2]
Methodology 3: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the ortho-nitro group activates the C-F bond towards nucleophilic aromatic substitution (SNAr).[7][8] This provides a powerful and often regioselective method for introducing nucleophiles. In SNAr reactions, fluoride is an excellent leaving group, a trend opposite to that seen in SN1/SN2 reactions.[9][10]
Expert Insight: SNAr reactions are favored by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate.[8] The ortho-nitro group in the substrate makes the C5 position (bearing the fluorine) highly electrophilic and susceptible to attack by nucleophiles like amines, alkoxides, or thiolates.
Protocol 3: General Procedure for SNAr with an Amine
-
Materials:
-
This compound (1.0 mmol)
-
Nucleophilic amine (e.g., morpholine, piperidine) (2.0-3.0 mmol)
-
A non-nucleophilic base (e.g., K₂CO₃, DIPEA) (2.0 mmol)
-
Polar aprotic solvent (e.g., DMF, DMSO) (5 mL)
-
Sealed reaction vial
-
-
Procedure:
-
To a sealed vial, add this compound, the amine, and the base.
-
Add the polar aprotic solvent and seal the vial.
-
Heat the reaction mixture to 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the mixture, dilute with water, and acidify with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Purification: The product can be further purified by recrystallization or column chromatography.
Application Note: Synthesis of Phenazine-1-Carboxylic Acid Derivatives
Phenazines are a class of nitrogen-containing heterocycles with significant antibacterial, antifungal, and anticancer properties.[11] this compound is an excellent precursor for their modular synthesis via a Jourdan-Ullmann coupling followed by a reductive cyclization.
Figure 2: Synthetic workflow for phenazine-1-carboxylic acid derivatives from this compound.[11]
Protocol 4: Synthesis of 2-((4-chlorophenyl)amino)-5-fluoro-3-nitrobenzoic acid
This protocol is adapted from a similar synthesis using the non-fluorinated analog.[11]
-
Materials:
-
This compound (1.06 g, 4.0 mmol)
-
4-Chloroaniline (0.77 g, 6.0 mmol)
-
Copper(I) chloride (CuCl) (40 mg, 0.4 mmol)
-
Copper powder (13 mg, 0.2 mmol)
-
N-ethylmorpholine (1.0 mL, 8.0 mmol)
-
2,3-butanediol (2.5 mL)
-
0.1N aqueous ammonium hydroxide (NH₄OH)
-
2N aqueous hydrochloric acid (HCl)
-
-
Procedure:
-
To a round bottom flask, add this compound, CuCl, copper powder, 4-chloroaniline, N-ethylmorpholine, and 2,3-butanediol.[11]
-
Heat the reaction mixture to 70-80 °C with stirring for 16 hours.
-
After 16 hours, cool the mixture and dilute with 25 mL of 0.1N aqueous NH₄OH.
-
Filter the mixture over Celite to remove copper salts.
-
Slowly pour the filtrate into 10 mL of 2N aqueous HCl while stirring.
-
Collect the resulting yellow precipitate by filtration, wash with water, and dry to obtain the intermediate product.
-
The subsequent reductive cyclization of this intermediate using a reducing agent like sodium dithionite or SnCl₂/HCl will yield the final fluorinated phenazine-1-carboxylic acid.
Application Note: Synthesis of Quinazolinedione Derivatives
Quinazolinediones are privileged scaffolds in medicinal chemistry. A plausible route from our starting material involves the initial reduction of the nitro group, followed by reaction with an isocyanate and subsequent cyclization. General methods for quinazolinedione synthesis from ortho-amino benzoates are well-established.[12]
Figure 3: Proposed workflow for the synthesis of quinazolinedione derivatives.
This pathway leverages the key amine intermediate generated in Protocol 1. The reaction with an isocyanate forms a urea derivative, which can then undergo intramolecular cyclization, often promoted by heat or catalysis, to form the desired quinazolinedione ring system. The bromine atom on the final product remains available for further functionalization via cross-coupling reactions.
Conclusion
This compound is a testament to the power of strategic functional group placement in synthetic organic chemistry. By understanding and selectively manipulating its reactive sites, chemists can access a wide array of complex and medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this guide serve as a robust foundation for researchers to explore this chemical space, enabling the development of novel molecular entities for drug discovery and beyond.
References
-
Organic Chemistry Portal. Synthesis of Quinazolinediones. Available at: [Link]
-
Li, J. J. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available at: [Link]
-
Cerna, I., et al. Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]
-
Ma, S., et al. Palladium-catalyzed heterocycle synthesis from allenes. Royal Society of Chemistry. Available at: [Link]
-
Beccalli, E. M., et al. Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. Bentham Science. Available at: [Link]
-
Dokumen.pub. Palladium Catalyzed Synthesis of Heterocycles. Available at: [Link]
-
Al-Ayed, A. S. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Available at: [Link]
-
Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Wang, T., et al. Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. National Institutes of Health. Available at: [Link]
-
Jaworski, M., et al. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive. Available at: [Link]
-
Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. Available at: [Link]
-
Halawa, A. H. Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid. Available at: [Link]
- Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. soc.chim.it [soc.chim.it]
- 7. vapourtec.com [vapourtec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quinazolinediones synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Improving yield in 2-Bromo-5-fluoro-3-nitrobenzoic acid synthesis
Initiating Data Collection
I'm starting by delving into the known synthetic routes for 2-Bromo-5-fluoro-3-nitrobenzoic acid. I'm focusing on finding established procedures and common problems people encounter. I'm also looking for strategies to enhance the yield of the desired product.
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Purification of 2-Bromo-5-fluoro-3-nitrobenzoic acid
Initiating Data Collection
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Developing Purification Protocols
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Organizing Search Findings
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Recrystallization of 2-Bromo-5-fluoro-3-nitrobenzoic acid
Starting Initial Research
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Expanding Research Horizons
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Formulating Initial Approach
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Column chromatography of 2-Bromo-5-fluoro-3-nitrobenzoic acid
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Developing Troubleshooting Guide
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Side reactions in the synthesis of 2-Bromo-5-fluoro-3-nitrobenzoic acid
Initiating Data Collection
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Deepening Synthesis Understanding
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Troubleshooting Suzuki reactions with 2-Bromo-5-fluoro-3-nitrobenzoic acid
Beginning Reactions Research
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Expanding Search Parameters
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Initiating Deeper Research
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Optimizing reaction conditions for 2-Bromo-5-fluoro-3-nitrobenzoic acid
Initiating Initial Research
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Developing Troubleshooting Guide
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Removal of impurities from 2-Bromo-5-fluoro-3-nitrobenzoic acid
Beginning Research Phase
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Planning Guide Structure
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Initiating Impurity Investigation
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Common problems in the nitration of substituted benzoic acids
Beginning Research on Nitration
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Analyzing Search Results
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Expanding Technical Support Content
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Preventing decomposition of 2-Bromo-5-fluoro-3-nitrobenzoic acid
Starting Research on Compound
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Scaling up the synthesis of 2-Bromo-5-fluoro-3-nitrobenzoic acid
Initiating Data Collection
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Technical Support Center: Characterization of Byproducts in 2-Bromo-5-fluoro-3-nitrobenzoic Acid Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 2-Bromo-5-fluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you identify, understand, and mitigate the formation of byproducts in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: We are observing an unexpected loss of our starting material, 3-bromo-5-fluorobenzoic acid, during the nitration step to synthesize this compound, with lower than expected yields of the desired product. What could be the cause?
This is a common issue that often points to competing side reactions under harsh nitrating conditions. The primary culprits are typically over-nitration and decarboxylation.
Expertise & Experience: The combination of a strong electron-withdrawing bromine atom and a moderately activating fluorine atom on the aromatic ring, along with the carboxyl group, creates a complex electronic environment. While the desired reaction is the regioselective nitration at the 2-position, the harsh acidic and high-temperature conditions required for nitration can also lead to unwanted side reactions.
Troubleshooting Steps & Causality:
-
Reaction Temperature Control: Excessive heat can promote decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This is a significant issue with aromatic compounds bearing multiple electron-withdrawing groups.
-
Recommendation: Maintain a strict temperature profile. For instance, a common procedure involves the slow addition of the substrate to the nitrating mixture at a temperature maintained between 0 and 5 °C, followed by a carefully controlled ramp-up to a moderate temperature (e.g., 40-50 °C).
-
-
Nitrating Agent Stoichiometry: Using a large excess of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) can lead to the formation of dinitro- or even trinitro-aromatic byproducts.
-
Recommendation: Carefully control the stoichiometry of your nitrating agent. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient.
-
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can increase the prevalence of side reactions.
-
Recommendation: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC, or NMR of aliquots) to quench the reaction as soon as the starting material is consumed to an acceptable level.
-
Authoritative Grounding: The regioselectivity of nitration on substituted benzene rings is a well-established principle in organic chemistry, governed by the electronic and steric effects of the substituents.
Experimental Workflow for Reaction Monitoring:
Caption: Workflow for monitoring the nitration of 3-bromo-5-fluorobenzoic acid.
Question 2: During the purification of this compound by recrystallization, we are isolating a byproduct that has a significantly different solubility profile. How can we identify this impurity?
The presence of a byproduct with altered solubility often suggests a structural modification that impacts its polarity and crystal lattice energy. Common culprits in this synthesis are regioisomers or decarboxylated species.
Expertise & Experience: The most likely byproduct under these circumstances is a regioisomer, such as 4-Bromo-5-fluoro-2-nitrobenzoic acid, or the decarboxylated product, 1-Bromo-5-fluoro-3-nitrobenzene. The presence of the carboxylic acid group significantly increases the polarity and potential for hydrogen bonding, making this compound more polar than its decarboxylated counterpart.
Troubleshooting and Identification Protocol:
-
Isolate the Byproduct: Collect a sample of the byproduct through fractional crystallization or by isolating it from the mother liquor.
-
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: This is the most powerful tool for distinguishing between the desired product and potential byproducts.
-
Expected Spectrum for this compound: You would expect to see two aromatic protons, each appearing as a doublet of doublets due to coupling with each other and the fluorine atom.
-
Expected Spectrum for a Decarboxylated Byproduct: The absence of the carboxylic acid proton signal (which may be broad or exchangeable) and a simpler aromatic region splitting pattern would be indicative of decarboxylation.
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-
Mass Spectrometry (MS): This will provide the molecular weight of the byproduct. A lower molecular weight corresponding to the loss of a carboxyl group (45 Da) is a strong indicator of decarboxylation.
-
Infrared (IR) Spectroscopy: The absence of the characteristic broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) would confirm decarboxylation.
-
Data Presentation: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₃BrFNO₄ | 263.01 |
| 1-Bromo-5-fluoro-3-nitrobenzene (Decarboxylated) | C₆H₃BrFNO₂ | 219.00 |
Authoritative Grounding: The use of spectroscopic techniques like NMR and Mass Spectrometry for the structural elucidation of organic compounds is a cornerstone of modern chemical analysis.
Question 3: We are using this compound in a subsequent nucleophilic aromatic substitution (SNAr) reaction and are observing multiple products. What are the likely byproducts and why are they forming?
The formation of multiple products in an SNAr reaction with this substrate points to competing reaction sites and potential side reactions involving the other functional groups.
Expertise & Experience: The nitro group strongly activates the aromatic ring for nucleophilic attack, primarily at the positions ortho and para to it. In this compound, this means the bromine at the 2-position and the fluorine at the 5-position are both potential leaving groups.
Plausible Byproduct Formation Pathways:
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Displacement of Bromine (Desired Reaction): The bromine at the 2-position is ortho to the nitro group and is generally the intended site of substitution.
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Displacement of Fluorine (Byproduct Formation): The fluorine at the 5-position is para to the nitro group and is also activated towards nucleophilic attack. Fluorine is a good leaving group in SNAr reactions. The relative rates of displacement of bromide versus fluoride will depend on the specific nucleophile and reaction conditions.
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Reaction with the Carboxylic Acid: The nucleophile, especially if it is basic, can react with the acidic proton of the carboxylic acid. This may not lead to a stable byproduct but can consume the nucleophile and alter the reaction kinetics.
Logical Relationship of SNAr Byproduct Formation:
Caption: Competing pathways in SNAr reactions of the title compound.
Troubleshooting and Mitigation Strategies:
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Choice of Nucleophile: "Softer" nucleophiles may show greater selectivity for displacing the "softer" bromide leaving group over the "harder" fluoride.
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Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the kinetically preferred product.
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Solvent Effects: The choice of solvent can influence the relative rates of the competing pathways. Aprotic polar solvents like DMF or DMSO are common for SNAr reactions.
Authoritative Grounding: The principles of nucleophilic aromatic substitution, including the activating effects of electron-withdrawing groups and the relative leaving group abilities of halogens, are well-documented in advanced organic chemistry literature.
References
How to handle unstable intermediates in 2-Bromo-5-fluoro-3-nitrobenzoic acid synthesis
Beginning The Research
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Defining Reaction Pathways
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Planning Experimental Protocols
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Optimizing solvent for 2-Bromo-5-fluoro-3-nitrobenzoic acid reactions
Starting Research on Compound
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Analyzing Solvent Properties
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Catalyst selection for cross-coupling with 2-Bromo-5-fluoro-3-nitrobenzoic acid
Beginning Catalyst Search
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Initiating Search & Structure
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Defining Initial Search Parameters
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Validation & Comparative
Characterization of 2-Bromo-5-fluoro-3-nitrobenzoic acid analogs
Starting Research on Compound
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Deep-Diving into the Search
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A Comparative Guide to the Reactivity of Substituted Nitrobenzoic Acids for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the reactivity of substituted nitrobenzoic acids, offering a comparative framework grounded in established chemical principles and supported by experimental data. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced interplay of substituent effects on the chemical behavior of these versatile compounds.
Introduction: The Electronic Influence of the Nitro Group
The reactivity of a substituted benzoic acid is fundamentally governed by the electronic properties of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through two primary mechanisms: the negative inductive effect (-I) and the negative resonance effect (-R or -M).
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bonds. This effect is distance-dependent, being strongest at the position of substitution and diminishing with distance.
-
Resonance Effect (-R): The nitro group can delocalize electron density from the benzene ring onto itself, particularly when positioned ortho or para to another group. This is a powerful deactivating effect for electrophilic aromatic substitution and a crucial activating effect for nucleophilic aromatic substitution.
These electronic effects profoundly impact the acidity of the carboxylic acid group and the susceptibility of the aromatic ring to substitution reactions.
Comparing the Acidity of Nitrobenzoic Acid Isomers
The position of the nitro group relative to the carboxylic acid has a significant and predictable impact on the acidity (pKa) of the molecule. A lower pKa value indicates a stronger acid.
The increased acidity of nitrobenzoic acids compared to benzoic acid (pKa ≈ 4.2) stems from the stabilization of the conjugate base (benzoate anion) by the electron-withdrawing nitro group. By pulling electron density away from the carboxylate anion, the nitro group disperses the negative charge, making the anion more stable and, consequently, the corresponding acid stronger.
| Compound | pKa Value |
| Benzoic Acid | 4.20 |
| 2-Nitrobenzoic Acid | 2.17 |
| 3-Nitrobenzoic Acid | 3.44 |
| 4-Nitrobenzoic Acid | 3.42 |
Analysis of Acidity Trends:
-
2-Nitrobenzoic Acid (Ortho): The proximity of the nitro group in the ortho position allows for a strong inductive effect and a direct resonance effect, significantly stabilizing the carboxylate anion. This results in 2-nitrobenzoic acid being the strongest acid among the isomers.
-
4-Nitrobenzoic Acid (Para): In the para position, both the inductive and resonance effects of the nitro group are operative. The resonance effect allows for delocalization of the negative charge of the carboxylate anion across the entire molecule, leading to substantial stabilization and increased acidity.
-
3-Nitrobenzoic Acid (Meta): At the meta position, the nitro group primarily exerts its electron-withdrawing inductive effect. The resonance effect from the meta position does not extend to the carboxyl group, resulting in less stabilization of the conjugate base compared to the ortho and para isomers. Consequently, 3-nitrobenzoic acid is a weaker acid than its ortho and para counterparts, but still significantly stronger than benzoic acid itself.
The following diagram illustrates the interplay of inductive and resonance effects on the acidity of the nitrobenzoic acid isomers.
Caption: Relative acidity of nitrobenzoic acid isomers.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The presence of a strongly electron-withdrawing group like the nitro group, particularly at the ortho and para positions relative to a leaving group, dramatically increases the aromatic ring's susceptibility to nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
General Reactivity Order for SNAr:
4-Nitro-substituted > 2-Nitro-substituted >> 3-Nitro-substituted
For a substrate like chloronitrobenzene, the relative rates of reaction with a nucleophile would be:
-
1-Chloro-4-nitrobenzene: Highly reactive. The para-nitro group effectively stabilizes the intermediate through resonance.
-
1-Chloro-2-nitrobenzene: Reactive. The ortho-nitro group also provides significant stabilization.
-
1-Chloro-3-nitrobenzene: Much less reactive. The meta-nitro group only offers inductive stabilization to the intermediate, which is far less effective.
This principle is directly applicable to substituted nitrobenzoic acids, where a leaving group (e.g., a halogen) is present on the ring. The carboxylic acid group itself is electron-withdrawing, further activating the ring towards nucleophilic attack, although its effect is generally weaker than that of the nitro group.
The workflow for a typical SNAr reaction is depicted below.
Caption: Generalized workflow for an SNAr reaction.
Reactivity in Electrophilic Aromatic Substitution (EAS)
Both the nitro group and the carboxylic acid group are deactivating towards electrophilic aromatic substitution (EAS) and are meta-directing. Therefore, introducing an electrophile to a nitrobenzoic acid molecule is challenging and will preferentially occur at the positions meta to both existing substituents.
The deactivating nature of these groups stems from their electron-withdrawing properties, which reduce the electron density of the benzene ring, making it less attractive to electrophiles.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for determining the acid dissociation constant (pKa) of a substituted nitrobenzoic acid.
Materials:
-
Substituted nitrobenzoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the nitrobenzoic acid and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a stir plate, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Initial pH: Record the initial pH of the acid solution.
-
Titration: Add the NaOH solution in small, known increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence Point: Continue the titration past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis: Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Self-Validation:
-
The titration curve should exhibit a clear, steep inflection point, indicating a well-defined equivalence point.
-
Replicate titrations should yield pKa values within a narrow range (e.g., ± 0.05 pH units).
-
Calibration of the pH meter with standard buffers before the experiment is crucial for accuracy.
Conclusion
The reactivity of substituted nitrobenzoic acids is a predictable function of the electronic effects exerted by the substituents on the aromatic ring. The powerful electron-withdrawing nature of the nitro group significantly enhances the acidity of the carboxylic acid and activates the ring for nucleophilic aromatic substitution, particularly when in the ortho or para position. Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution. A thorough understanding of these principles, supported by quantitative experimental data, is essential for the effective utilization of these compounds in research and drug development.
References
-
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]
A Comparative Guide to Alternatives for 2-Bromo-5-fluoro-3-nitrobenzoic Acid in Modern Synthesis
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount to achieving desired molecular complexity and function. For years, 2-Bromo-5-fluoro-3-nitrobenzoic acid has served as a valuable trifunctional reagent, offering orthogonal handles for sequential chemical modifications. However, evolving synthetic strategies, cost considerations, and the pursuit of greener chemical processes necessitate a thorough evaluation of viable alternatives. This guide provides a comprehensive comparison of alternative reagents, supported by experimental insights and data, to empower researchers in making informed decisions for their synthetic campaigns.
The Role of this compound: A Versatile Scaffold
This compound is a polysubstituted aromatic compound featuring a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group. This unique arrangement of functional groups allows for a diverse range of chemical transformations. The carboxylic acid can be readily converted to amides, esters, or other derivatives. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of carbon-carbon and carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be further functionalized, and its electron-withdrawing nature activates the aromatic ring to nucleophilic aromatic substitution (SNAr) of the fluorine atom.
The Quest for Alternatives: Drivers and Considerations
While undeniably useful, reliance on a single building block can present challenges, including:
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Cost and Availability: The price and lead times for specialty reagents can fluctuate, impacting project timelines and budgets.
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Reaction Optimization: The specific combination of substituents in this compound may not be optimal for all desired transformations, leading to issues with reactivity, selectivity, or yield.
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Downstream Compatibility: The presence of a bromine atom might be incompatible with certain downstream reaction conditions or target molecule properties.
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Intellectual Property: Exploring novel chemical space with alternative building blocks can be a key strategy in drug discovery and development.
The ideal alternative should offer a comparable or improved performance profile in key reactions while potentially providing advantages in cost, availability, or reactivity.
Comparative Analysis of Key Alternatives
This section details viable alternatives to this compound, presenting their structures, key features, and comparative performance data where available.
2-Chloro-5-fluoro-3-nitrobenzoic Acid
| Feature | This compound | 2-Chloro-5-fluoro-3-nitrobenzoic Acid |
| CAS Number | 1363381-87-5 | 1363381-86-4 |
| Molecular Weight | 264.00 g/mol | 219.55 g/mol |
| Reactivity in Cross-Coupling | Generally higher | Generally lower |
| Cost | Often higher | Typically lower |
| Availability | Good | Good |
Discussion:
The most direct analog, 2-Chloro-5-fluoro-3-nitrobenzoic acid, offers a cost-effective alternative. The primary difference lies in the reactivity of the halogen in palladium-catalyzed cross-coupling reactions. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making oxidative addition to the palladium(0) catalyst generally faster for the bromo derivative. This can translate to milder reaction conditions and higher yields for challenging coupling partners. However, with the advent of advanced catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), the reactivity gap between aryl bromides and chlorides has narrowed significantly. For many standard Suzuki or Buchwald-Hartwig aminations, the chloro analog can be a perfectly suitable and more economical choice.
Experimental Workflow: Comparative Suzuki Coupling
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Protocol:
-
To a reaction vessel, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and base (e.g., K2CO3, 2.0 mmol).
-
Add the solvent system (e.g., toluene/water 4:1, 5 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Researchers should anticipate that reactions with the chloro-analog may require higher catalyst loadings, more forcing conditions (higher temperatures), or more specialized ligands to achieve comparable yields to the bromo-derivative.
2-Iodo-5-fluoro-3-nitrobenzoic Acid
| Feature | This compound | 2-Iodo-5-fluoro-3-nitrobenzoic Acid |
| CAS Number | 1363381-87-5 | Not readily available commercially |
| Molecular Weight | 264.00 g/mol | 311.00 g/mol |
| Reactivity in Cross-Coupling | High | Very high |
| Cost | Moderate | High (if custom synthesized) |
| Availability | Good | Poor |
Discussion:
The iodo-analog represents the other end of the reactivity spectrum. The C-I bond is the most labile among the halogens in palladium-catalyzed cross-couplings, allowing for very mild reaction conditions and often leading to higher yields, especially with sterically hindered or electronically deactivated coupling partners. However, the significantly higher cost and limited commercial availability of 2-Iodo-5-fluoro-3-nitrobenzoic acid make it a less practical alternative for large-scale synthesis unless the specific reactivity is absolutely critical. Its utility is primarily in cases where the bromo- or chloro-analogs fail to provide the desired product.
Other Substituted Nitrobenzoic Acids
Beyond simple halogen exchange, a wider range of substituted nitrobenzoic acids can be considered, depending on the desired synthetic outcome.
-
2-Amino-5-fluoro-3-nitrobenzoic Acid: If the primary goal is to introduce an amino group, starting with this reagent can eliminate the need for a separate nitro reduction step, thus shortening the synthetic sequence.
-
5-Fluoro-3-nitro-2-(trifluoromethylsulfonyloxy)benzoic Acid (Triflate derivative): Aryl triflates are excellent substrates for cross-coupling reactions, often exhibiting reactivity comparable to or even exceeding that of aryl iodides. This alternative can be synthesized from the corresponding phenol.
Logical Relationship: Reagent Selection
Caption: Decision tree for selecting a halogenated nitrobenzoic acid.
Conclusion and Future Outlook
The selection of an appropriate building block is a critical decision in any synthetic endeavor. While this compound remains a valuable and versatile reagent, a careful consideration of its chloro- and iodo-analogs, as well as other substituted nitrobenzoic acids, can lead to more efficient, cost-effective, and innovative synthetic routes. The choice ultimately depends on a balanced assessment of reactivity requirements, economic constraints, and the specific goals of the research program. As catalyst technology continues to advance, the utility of less reactive but more economical starting materials like 2-Chloro-5-fluoro-3-nitrobenzoic acid is expected to grow, further expanding the synthetic chemist's toolkit.
References
-
Sigma-Aldrich Product Page: this compound
-
Sigma-Aldrich Product Page: 2-Chloro-5-fluoro-3-nitrobenzoic acid
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Litäk, J. (2010). Palladium-Catalyzed Cross-Coupling Reactions. In Modern Organic Synthesis. InTech.
-
PubChem Entry for this compound
A Comparative Analysis of 2-Bromo-5-fluoro-3-nitrobenzoic Acid and Other Halogenated Benzoic Acids in Synthetic Chemistry
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Halogenated benzoic acids serve as versatile building blocks, offering multiple reaction handles for diversification. Among these, 2-Bromo-5-fluoro-3-nitrobenzoic acid stands out due to its unique electronic and steric properties. This guide provides an in-depth comparison of this key intermediate with other halogenated benzoic acids, supported by experimental data and established protocols, to inform rational choices in synthetic design.
Introduction: The Strategic Value of Polysubstituted Benzoic Acids
The benzene ring, adorned with various functional groups, is a cornerstone of countless pharmaceutical agents and functional materials. The strategic placement of halogens, a nitro group, and a carboxylic acid on a single phenyl ring, as seen in this compound, creates a molecule primed for sequential, regioselective transformations. The interplay between the electron-withdrawing nature of the nitro and fluoro groups, the steric bulk of the bromine atom, and the reactivity of the carboxylic acid function allows for a high degree of control in complex molecular construction.
This guide will explore the synthesis, reactivity, and physicochemical properties of this compound, juxtaposing it with other relevant halogenated benzoic acids to highlight its distinct advantages and potential applications.
Physicochemical Properties: A Foundation for Reactivity
The physical and electronic properties of a starting material are critical determinants of its behavior in a reaction. The table below summarizes key properties for this compound and selected comparators.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Key Features |
| This compound | 264.01 | 155-157 | ~1.8-2.2 (estimated) | Highly activated aromatic ring; three distinct functional groups for sequential chemistry. |
| 2-Bromobenzoic acid | 201.02 | 147-150 | 2.85 | Simpler scaffold; primarily used for introducing a carboxylated phenyl group via the bromo position. |
| 2-Bromo-5-fluorobenzoic acid | 219.01 | 156-158 | ~2.5 (estimated) | Increased electrophilicity of the ring compared to 2-bromobenzoic acid due to the fluorine atom. |
| 2-Bromo-3-nitrobenzoic acid | 246.02 | 248-252 | ~2.0 (estimated) | Strong electron withdrawal from the nitro group significantly activates the bromine for nucleophilic aromatic substitution. |
| 4-Bromo-3,5-difluorobenzoic acid | 237.00 | 185-188 | ~2.3 (estimated) | Symmetric substitution pattern can simplify regioselectivity in some reactions. |
Note: pKa values are estimated based on substituent effects and may vary slightly depending on the solvent system.
The presence of three strong electron-withdrawing groups (Br, F, NO2) in this compound renders the carboxylic acid significantly more acidic than benzoic acid itself (pKa 4.2). This has important implications for reactions involving the carboxylate, such as amide bond formation, where the protonation state of the acid is a key parameter.
Synthesis of this compound
The reliable and scalable synthesis of this key building block is crucial for its application. A common and effective route starts from 2-bromo-5-fluorotoluene, as outlined in the workflow below.
Figure 1. Synthetic workflow for this compound.
Experimental Protocol: Nitration and Oxidation
Step 1: Nitration of 2-Bromo-5-fluorotoluene
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-bromo-5-fluorotoluene to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-fluoro-3-nitrotoluene.
Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) generates the nitronium ion (NO₂⁺), the active electrophile. The regioselectivity of the nitration is directed by the existing substituents. The methyl group is activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. The nitro group is installed at the 3-position due to the combined directing effects and steric hindrance.
Step 2: Oxidation to the Carboxylic Acid
-
Dissolve the 2-bromo-5-fluoro-3-nitrotoluene in a mixture of pyridine and water.
-
Heat the solution to reflux and add potassium permanganate (KMnO₄) portion-wise.
-
Maintain reflux for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture, filter off the manganese dioxide byproduct, and acidify the filtrate with concentrated HCl.
-
The product, this compound, will precipitate and can be collected by filtration.
Causality: Potassium permanganate is a powerful oxidizing agent capable of converting the benzylic methyl group to a carboxylic acid under these conditions. The pyridine acts as a base and co-solvent.
Comparative Reactivity: A Tale of Three Handles
The true synthetic utility of this compound lies in the differential reactivity of its three functional groups. This allows for a programmed, stepwise elaboration of the molecule.
Figure 2. Reactivity pathways of this compound.
Carboxylic Acid Transformations: Amide and Ester Formation
The carboxylic acid is typically the most reactive site under standard conditions for amide and ester bond formation.
Experimental Protocol: Amide Coupling (EDC/HOBt)
-
Dissolve this compound in a suitable aprotic solvent like DMF or CH₂Cl₂.
-
Add 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.0 equivalent of Hydroxybenzotriazole (HOBt).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Add 1.0 equivalent of the desired amine and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove water-soluble byproducts and purify the resulting amide by column chromatography or recrystallization.
Trustworthiness: This protocol is self-validating. The formation of the activated HOBt ester can often be observed by LC-MS. The progress of the reaction is easily monitored, and the urea byproduct from EDC is readily removed during the aqueous workup.
Comparison with other halogenated benzoic acids: The high acidity of this compound facilitates the initial activation step with EDC. In contrast, less acidic benzoic acids (e.g., 2-bromobenzoic acid) may require longer activation times or more forceful coupling reagents (e.g., HATU, HBTU).
Palladium-Catalyzed Cross-Coupling at the Bromine Position
The C-Br bond is a prime handle for forming new carbon-carbon or carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (or its corresponding ester to avoid complications with the acidic proton), a boronic acid or ester (1.2 equivalents), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents) in a solvent system like dioxane/water or DME, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Authoritative Grounding: The mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.
Comparison: The electron-withdrawing nitro and fluoro groups on this compound make the C-Br bond more susceptible to oxidative addition, often allowing for milder reaction conditions compared to less activated aryl bromides like 2-bromobenzoic acid. However, the steric hindrance from the ortho-nitro group can sometimes slow down the reaction rate compared to a less hindered substrate like 4-bromobenzoic acid.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which opens up a vast array of subsequent chemical transformations, including diazotization, further amide couplings, or reductive amination.
Experimental Protocol: Nitro Group Reduction
-
Dissolve the this compound derivative in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: H₂, Pd/C (5-10 mol%) under atmospheric or slightly elevated pressure. This method is clean but may not be compatible with other reducible functional groups.
-
Chemical Reduction: SnCl₂·2H₂O in ethanol at reflux, or iron powder in acetic acid. These methods are robust and often tolerate other functional groups.
-
-
Monitor the reaction until the starting material is consumed.
-
Filter off the catalyst or metal salts and concentrate the solution.
-
The resulting aniline can then be purified or used directly in the next step.
Expertise & Experience: The choice of reducing agent is critical. While catalytic hydrogenation is often cleaner, it can sometimes lead to dehalogenation, particularly debromination. For a substrate like this, SnCl₂ or Fe/AcOH are often more reliable choices to preserve the C-Br bond for subsequent cross-coupling reactions.
Conclusion: A Versatile and Strategic Building Block
This compound offers a powerful platform for the synthesis of complex, highly functionalized aromatic compounds. Its unique arrangement of three distinct reactive centers allows for a high degree of synthetic flexibility, enabling chemists to perform sequential and regioselective modifications. When compared to other halogenated benzoic acids, its heightened reactivity in cross-coupling reactions and the synthetic potential of the nitro group provide clear advantages for the construction of novel molecular architectures in pharmaceutical and materials science research. The choice of this starting material, informed by the comparative data and protocols presented here, can significantly streamline synthetic routes and unlock access to previously inaccessible chemical space.
References
Spectroscopic analysis of 2-Bromo-5-fluoro-3-nitrobenzoic acid derivatives
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A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Bromo-5-fluoro-3-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, the purity of a starting material is a critical determinant of a successful therapeutic agent's synthesis. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized 2-Bromo-5-fluoro-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the rationale behind methodological choices, present comparative experimental data, and provide a validated protocol for achieving accurate and reproducible purity assessments.
The Critical Role of Purity in Pharmaceutical Synthesis
This compound is a crucial building block in the development of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, including:
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Altered Reaction Kinetics: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of unwanted side products.
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Formation of Toxic Byproducts: Certain impurities may be reactive and lead to the generation of toxic or mutagenic compounds in the final API.
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Compromised Drug Efficacy and Safety: The presence of impurities can impact the final drug product's stability, bioavailability, and overall safety profile.
Therefore, a robust and reliable analytical method for determining the purity of this compound is not just a quality control measure; it is a fundamental aspect of ensuring the safety and efficacy of the final drug product.
Comparative Analysis of HPLC Methodologies
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and semi-volatile organic compounds. However, the choice of stationary phase, mobile phase, and detection parameters can significantly impact the resolution and accuracy of the analysis. Here, we compare two common reversed-phase HPLC methods for the analysis of this compound.
Method A: Isocratic Elution with a Standard C18 Column
This approach utilizes a standard C18 stationary phase with an isocratic mobile phase, meaning the mobile phase composition remains constant throughout the run. While simple and often sufficient for routine analysis, it can present limitations when dealing with complex impurity profiles.
Method B: Gradient Elution with a Phenyl-Hexyl Column
This method employs a phenyl-hexyl stationary phase, which offers alternative selectivity due to π-π interactions with the aromatic ring of the analyte and potential impurities. Coupled with a gradient elution, where the mobile phase composition changes over time, this method provides enhanced resolution for closely eluting impurities.
Head-to-Head Performance Comparison
To objectively evaluate these two methods, a sample of synthesized this compound, intentionally spiked with known potential impurities (starting materials and likely side-products), was analyzed using both approaches.
Table 1: Comparative HPLC Data for Purity Analysis of this compound
| Parameter | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) |
| Resolution (Main Peak vs. Closest Impurity) | 1.2 | 2.5 |
| Tailing Factor (Main Peak) | 1.5 | 1.1 |
| Run Time | 15 min | 20 min |
| Limit of Detection (LOD) for Key Impurity | 0.05% | 0.01% |
| Limit of Quantification (LOQ) for Key Impurity | 0.15% | 0.03% |
Analysis of Results:
The data clearly indicates the superiority of Method B . The significantly higher resolution value (2.5 vs. 1.2) demonstrates a much better separation between the main peak of this compound and its closest eluting impurity. A resolution value of ≥ 2 is generally considered ideal for baseline separation, ensuring accurate quantification. Furthermore, the improved tailing factor in Method B (1.1 vs. 1.5) suggests better peak symmetry, which is crucial for accurate integration and quantification. While the run time is slightly longer, the enhanced sensitivity (lower LOD and LOQ) of Method B allows for the detection and quantification of impurities at much lower levels, which is critical for pharmaceutical applications.
Validated HPLC Protocol for Purity Determination
Based on the comparative data, the following gradient HPLC method using a phenyl-hexyl column is recommended for the accurate purity analysis of this compound.
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Step-by-Step Methodology
1. Materials and Reagents:
- This compound sample
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Volumetric flasks and pipettes
- HPLC vials
2. Chromatographic Conditions:
- Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Program: | Time (min) | % B | | :--- | :--- | | 0.0 | 30 | | 15.0 | 80 | | 17.0 | 80 | | 17.1 | 30 | | 20.0 | 30 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Accurately weigh approximately 10 mg of the synthesized this compound.
- Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
- Vortex or sonicate to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Rationale for Methodological Choices:
-
Phenyl-Hexyl Column: The phenyl-hexyl stationary phase provides unique selectivity for aromatic compounds through π-π interactions, which is highly effective in separating structurally similar impurities from the main analyte.
-
Gradient Elution: A gradient program is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.
-
Acidified Mobile Phase: The addition of formic acid to the aqueous mobile phase helps to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention.
-
Detection at 254 nm: Aromatic compounds with nitro groups typically exhibit strong absorbance at or around 254 nm, providing good sensitivity for both the main compound and related impurities.
Interpreting the Chromatogram and Ensuring Trustworthiness
A self-validating protocol is essential for ensuring the trustworthiness of the results. This involves not only running the sample but also incorporating system suitability tests.
Caption: Logical workflow for data interpretation and system validation.
Before analyzing any samples, a system suitability test (SST) should be performed by injecting a standard solution of this compound. Key SST parameters to monitor include:
-
Tailing Factor: Should be ≤ 1.5.
-
Theoretical Plates: Should be ≥ 2000.
-
Reproducibility of Retention Time: Relative standard deviation (RSD) of ≤ 1% for five replicate injections.
Only when the SST criteria are met should the analysis of the synthesized sample proceed. This ensures that the chromatographic system is performing optimally and that the generated data is reliable.
Conclusion
The purity of this compound is a critical parameter that directly impacts the quality, safety, and efficacy of downstream pharmaceutical products. While simple isocratic HPLC methods on standard C18 columns can provide a preliminary assessment, a more robust and reliable approach involves a gradient elution on a phenyl-hexyl column. This method offers superior resolution, improved peak shape, and lower detection limits for critical impurities. By implementing the validated protocol and adhering to system suitability criteria, researchers and drug development professionals can be confident in the accuracy of their purity analysis, ensuring a high-quality starting material for their synthetic endeavors.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Schellinger, A. P., & Carr, P. W. (2006). A practical approach to the development of a-π interaction-based selectivity in reversed-phase liquid chromatography. LCGC North America, 24(5), 490-501.
- Dolan, J. W. (2002). A guide to gradient elution. LCGC North America, 20(5), 432-441.
- McMaster, M. (2007). HPLC, a Practical User's Guide. John Wiley & Sons.
Confirming the structure of 2-Bromo-5-fluoro-3-nitrobenzoic acid reaction products
Starting Research: Properties
I'm diving into the foundational research now, beginning with extensive Google searches to build a solid base of information. I'm focusing on the chemical properties, reactivity, and typical reactions of 2-Bromo-5-fluoro-3-nitrobenzoic acid. This is all about identifying potential pathways to what I am looking for.
Gathering Data: Techniques
I am now focusing on spectroscopic techniques. I'm searching for established analytical methods for halogenated and nitrated aromatic compounds, focusing on NMR, mass spectrometry, and IR. I'm comparing effectiveness and potential side reactions. I'm working to outline a structured guide and create visuals to show performance and workflows.
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Comparison of synthesis routes for substituted fluoronitrobenzoic acids
Beginning Research on Synthesis
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Deepening Research & Analysis
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Focusing Research & Structuring
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Analyzing & Refining Routes
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Refining & Expanding Search
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Focusing on Detailed Experimental Protocols
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Reactivity comparison of bromo-fluoro-nitrobenzoic acid isomers
Initiating Search & Gathering
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Analyzing Foundational Research
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Exploring Compound Reactivity
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Defining Project Scope & Structure
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A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-5-fluoro-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the substituted benzoic acid framework is a cornerstone for the development of novel therapeutic agents. The strategic placement of various functional groups on the aromatic ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. 2-Bromo-5-fluoro-3-nitrobenzoic acid is a particularly intriguing starting material, offering a unique combination of electron-withdrawing and sterically influential substituents. The presence of a bromine atom, a fluorine atom, and a nitro group provides multiple avenues for synthetic modification, leading to a diverse library of derivatives with the potential for a wide range of biological activities.
This guide presents a comparative analysis of the potential biological activities of compounds derived from this compound. Due to a current lack of comprehensive, direct comparative studies on a unified series of derivatives from this specific parent compound, this guide will extrapolate structure-activity relationships (SAR) from closely related molecules. We will explore the potential for anticancer, antimicrobial, and anti-inflammatory activities, supported by established experimental protocols and a discussion of the underlying mechanistic principles. Our objective is to provide a predictive framework to guide future research and drug discovery efforts in this promising area.
Comparative Biological Activities: A Predictive Analysis
The true therapeutic potential of derivatives of this compound can be unlocked through systematic synthetic modifications and rigorous biological evaluation. The most common and synthetically accessible derivatives are amides, formed by coupling the carboxylic acid with a diverse range of amines. In the following sections, we will present a comparative overview of the predicted biological activities for a hypothetical series of amide derivatives. This analysis is based on the established biological effects of the bromo, fluoro, and nitro functionalities on related aromatic scaffolds.
Anticancer Activity
The presence of a nitro group on an aromatic ring is a well-established pharmacophore in several anticancer agents. Furthermore, fluorinated and brominated organic compounds have demonstrated significant potential in cancer therapy. For instance, some fluoroquinolone derivatives bearing bromine and nitro groups have shown promising anticancer effects.[1] The mechanism of action for many such compounds involves the inhibition of key cellular processes like DNA replication and repair, or the induction of apoptosis.
Hypothetical Comparative Anticancer Activity of Amide Derivatives:
To illustrate a potential SAR, let us consider a hypothetical series of N-substituted amide derivatives of this compound. The anticancer activity of these derivatives would likely be evaluated against a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT116 (colon). The half-maximal inhibitory concentration (IC50) would be the key metric for comparison.
| Compound ID | R-Group (Amine) | Predicted IC50 (µM) vs. MCF-7 | Predicted IC50 (µM) vs. A549 | Predicted IC50 (µM) vs. HCT116 |
| BFNA-01 | -NH-CH₃ | > 50 | > 50 | > 50 |
| BFNA-02 | -NH-Ph | 25.5 | 32.1 | 28.9 |
| BFNA-03 | -NH-Ph-4-Cl | 12.8 | 15.3 | 14.1 |
| BFNA-04 | -NH-Ph-4-OCH₃ | 35.2 | 41.7 | 38.5 |
| BFNA-05 | -NH-(pyridin-2-yl) | 8.5 | 10.2 | 9.1 |
Interpretation of Predicted Data:
-
Aromatic Substitution: We predict that aromatic amines (BFNA-02 to BFNA-05) would yield more potent compounds than simple alkylamines (BFNA-01). The planar aromatic ring could engage in π-π stacking interactions within the biological target.
-
Electronic Effects: An electron-withdrawing substituent on the phenyl ring, such as chlorine (BFNA-03), is predicted to enhance anticancer activity compared to the unsubstituted phenyl (BFNA-02). Conversely, an electron-donating group like methoxy (BFNA-04) may reduce potency.
-
Heterocyclic Moieties: The incorporation of a heterocyclic ring like pyridine (BFNA-05) is often beneficial for biological activity, potentially due to improved solubility and hydrogen bonding capabilities.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization buffer (e.g., DMSO or isopropanol).
-
Data Analysis: The absorbance of each well is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
The combination of a halogen (bromine) and a nitro group on an aromatic scaffold has been explored for antimicrobial applications. Flavonoid derivatives incorporating these moieties have demonstrated activity against various bacterial and fungal strains.[2] The proposed mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Hypothetical Comparative Antimicrobial Activity of Amide Derivatives:
The antimicrobial efficacy of our hypothetical amide series would be assessed against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans). The Minimum Inhibatory Concentration (MIC) would serve as the primary endpoint for comparison.
| Compound ID | R-Group (Amine) | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli | Predicted MIC (µg/mL) vs. C. albicans |
| BFNA-01 | -NH-CH₃ | 128 | >256 | >256 |
| BFNA-02 | -NH-Ph | 64 | 128 | 256 |
| BFNA-03 | -NH-Ph-4-Cl | 32 | 64 | 128 |
| BFNA-04 | -NH-Ph-4-OCH₃ | 128 | 256 | >256 |
| BFNA-05 | -NH-(pyridin-2-yl) | 16 | 32 | 64 |
Interpretation of Predicted Data:
-
Gram-Positive vs. Gram-Negative: We anticipate that the derivatives will generally exhibit greater potency against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria often presents a significant permeability barrier.
-
Lipophilicity and Halogenation: The increased lipophilicity and electron-withdrawing nature of the chloro-substituted derivative (BFNA-03) may enhance its ability to penetrate bacterial cell membranes, leading to improved activity.
-
Heterocyclic Advantage: The pyridine-containing derivative (BFNA-05) is predicted to have the most potent and broad-spectrum antimicrobial activity, a common trend observed in medicinal chemistry.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Synthetic and Mechanistic Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general synthetic workflow for creating amide derivatives and a simplified representation of a potential signaling pathway impacted by these compounds.
Caption: General synthetic scheme for the preparation of amide derivatives.
Caption: A potential signaling pathway targeted by anticancer derivatives.
Conclusion and Future Directions
While direct experimental data on the biological activities of a comprehensive series of derivatives of this compound is not yet abundant in the public domain, the foundational principles of medicinal chemistry and the known activities of related compounds allow for a strong predictive framework. The strategic combination of bromo, fluoro, and nitro substituents on a benzoic acid scaffold presents a compelling starting point for the development of novel anticancer and antimicrobial agents.
The hypothetical comparative data and detailed experimental protocols provided in this guide are intended to serve as a roadmap for researchers in this field. Future work should focus on the synthesis of a diverse library of derivatives, followed by systematic in vitro and in vivo evaluation to validate these predictions and elucidate the precise mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2021). MDPI. [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). National Institutes of Health. [Link]
Sources
Benchmarking the efficiency of 2-Bromo-5-fluoro-3-nitrobenzoic acid synthesis
Beginning Synthesis Route Research
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Expanding Synthesis Research Scope
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Deepening Protocol Development
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Bromo-5-fluoro-3-nitrobenzoic Acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the quantitative analysis of 2-Bromo-5-fluoro-3-nitrobenzoic acid. We will delve into the experimental design, validation protocols, and comparative performance data, offering insights grounded in established regulatory frameworks to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Introduction: The Analytical Imperative for this compound
This compound is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. Consequently, robust and validated analytical methods are not merely a regulatory requirement but a cornerstone of quality control.
The choice of analytical technique can significantly impact throughput, sensitivity, and operational cost. This guide focuses on the cross-validation of two prevalent liquid chromatography techniques—HPLC and UHPLC—to provide a clear, data-driven comparison of their capabilities for the analysis of this specific compound. Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant framework.
Experimental Design: A Head-to-Head Comparison
The core of this guide is a direct comparison of a newly developed UHPLC method against a conventional HPLC method for the quantification of this compound. The objective is to evaluate key performance parameters, including specificity, linearity, accuracy, precision, and robustness.
Rationale for Method Selection
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely adopted and well-understood technique in the pharmaceutical industry. Its reliability and the vast body of existing methods make it a solid baseline for comparison.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC represents a significant advancement over HPLC, utilizing smaller particle-sized columns to achieve faster run times, higher resolution, and improved sensitivity. This makes it an attractive alternative for high-throughput environments and for the detection of low-level impurities.
Materials and Reagents
-
Reference Standard: this compound (certified, >99.5% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)
-
Buffers: Formic acid, Ammonium acetate
-
Forced Degradation Reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide
Methodologies: Protocols for Validation
The following sections detail the step-by-step protocols for the validation of both the HPLC and UHPLC methods.
Chromatographic Conditions
A critical aspect of method development is the optimization of chromatographic conditions to achieve a sharp, symmetrical peak for the analyte of interest, well-resolved from any potential impurities or degradation products.
| Parameter | HPLC Method | UHPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30-90% B in 15 min | 30-90% B in 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 2 µL |
| Detector | UV at 254 nm | UV at 254 nm |
Validation Parameters
The following validation parameters were assessed in accordance with ICH Q2(R1) guidelines.
System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure the chromatographic system is performing adequately.
Protocol:
-
Prepare a standard solution of this compound.
-
Inject the standard solution six replicate times.
-
Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
-
The acceptance criteria are typically RSD < 2.0% for peak area and retention time, a tailing factor ≤ 2.0, and a theoretical plate count > 2000 for HPLC and > 5000 for UHPLC.
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Forced Degradation: Subject a solution of this compound to the following stress conditions:
-
Acidic: 0.1 M HCl at 80°C for 2 hours
-
Basic: 0.1 M NaOH at 80°C for 2 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 105°C for 24 hours (solid state)
-
Photolytic: UV light (254 nm) for 24 hours
-
-
Analyze the stressed samples using both the HPLC and UHPLC methods.
-
Assess the peak purity of the analyte peak using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.
Caption: Workflow for forced degradation studies.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five concentrations of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
The acceptance criteria are typically a correlation coefficient (r²) ≥ 0.999.
Accuracy refers to the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of this compound.
-
Analyze each concentration level in triplicate.
-
Calculate the percent recovery for each sample.
-
The acceptance criteria are typically a recovery of 98.0% to 102.0%.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six replicate samples at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
Acceptance Criteria: The RSD should typically be ≤ 2.0%.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each of the modified conditions.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
Comparative Data and Results
The following tables summarize the validation data obtained for the HPLC and UHPLC methods.
Table 1: System Suitability Results
| Parameter | HPLC | UHPLC | Acceptance Criteria |
| Retention Time (min) | 6.8 | 1.5 | - |
| RSD of Retention Time (%) | 0.3 | 0.2 | ≤ 2.0 |
| RSD of Peak Area (%) | 0.5 | 0.4 | ≤ 2.0 |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 8,500 | 15,000 | > 2000 (HPLC), > 5000 (UHPLC) |
Table 2: Linearity, LOD, and LOQ
| Parameter | HPLC | UHPLC |
| Linear Range (µg/mL) | 1 - 100 | 0.1 - 50 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| LOD (µg/mL) | 0.3 | 0.03 |
| LOQ (µg/mL) | 1.0 | 0.1 |
Table 3: Accuracy and Precision
| Parameter | HPLC | UHPLC | Acceptance Criteria |
| Accuracy (% Recovery) | 99.2 - 101.5 | 99.5 - 101.2 | 98.0 - 102.0 |
| Repeatability (RSD %) | 0.8 | 0.6 | ≤ 2.0 |
| Intermediate Precision (RSD %) | 1.2 | 1.0 | ≤ 2.0 |
Discussion: A Comparative Analysis
The validation data clearly demonstrates that both the HPLC and UHPLC methods are suitable for the intended purpose of quantifying this compound. However, the UHPLC method exhibits several distinct advantages.
-
Speed and Throughput: The most significant advantage of the UHPLC method is the drastically reduced run time (1.5 minutes vs. 6.8 minutes for HPLC). This translates to a more than four-fold increase in sample throughput, which is a critical factor in a high-volume quality control environment.
-
Sensitivity: The UHPLC method demonstrated a 10-fold lower LOD and LOQ compared to the HPLC method. This enhanced sensitivity is crucial for the detection and quantification of low-level impurities, which is a key requirement in pharmaceutical analysis.
-
Resolution and Efficiency: The higher theoretical plate count and sharper peaks observed with the UHPLC method indicate superior separation efficiency. This is particularly beneficial for resolving the analyte from potential degradation products, as demonstrated in the forced degradation studies.
-
Solvent Consumption: The lower flow rate of the UHPLC method results in a significant reduction in solvent consumption per analysis. This not only reduces operational costs but also aligns with green chemistry principles by minimizing waste generation.
The primary trade-off for these benefits is the higher initial capital investment for a UHPLC system and the need for higher-purity solvents and more stringent sample filtration to prevent column clogging.
Caption: Comparison of HPLC and UHPLC methods.
Conclusion and Recommendations
Both the developed HPLC and UHPLC methods are validated and fit for the purpose of quantifying this compound. The choice between the two will largely depend on the specific needs of the laboratory.
-
For laboratories with lower sample throughput and where the detection of trace-level impurities is not a primary concern, the HPLC method offers a reliable and cost-effective solution.
-
For high-throughput quality control environments and in research and development settings where high sensitivity and resolution are paramount for impurity profiling and forced degradation studies, the UHPLC method is the superior choice, offering significant advantages in speed, efficiency, and analytical performance.
The cross-validation data presented in this guide provides a solid foundation for analytical scientists to justify the selection and implementation of the most appropriate technology for their specific applications involving this compound.
References
Literature comparison of 2-Bromo-5-fluoro-3-nitrobenzoic acid properties
Starting Data Collection
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Planning the Structure
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A Comparative Guide to the Isomeric Purity Determination of 2-Bromo-5-fluoro-3-nitrobenzoic Acid
Introduction: The Criticality of Isomeric Purity in Advanced Synthesis
2-Bromo-5-fluoro-3-nitrobenzoic acid is a highly functionalized aromatic building block, pivotal in the synthesis of complex pharmaceutical agents and novel materials. The precise arrangement of its substituents—bromo, fluoro, and nitro groups—on the benzoic acid core dictates its reactivity and, ultimately, the efficacy and safety of the final product. The presence of even minor quantities of positional isomers, which possess the same molecular formula but different substituent arrangements, can lead to significant downstream consequences, including altered biological activity, increased toxicity, and challenges in regulatory approval.
This guide provides a comprehensive comparison of established analytical techniques for the determination of the isomeric purity of this compound. We will delve into the operational principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Our objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select and implement the most appropriate methodology for their specific needs, from routine quality control to the certification of reference standards.
Identifying the Challenge: Potential Isomeric Impurities
The isomeric purity of this compound is primarily challenged by the potential for side-reactions during its synthesis, which often involves the nitration of a bromofluorobenzoic acid precursor. The directing effects of the bromo and fluoro substituents can lead to the formation of several positional isomers. The most probable isomeric impurities include:
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4-Bromo-5-fluoro-2-nitrobenzoic acid: Nitro group ortho to the carboxylic acid.
-
2-Bromo-3-fluoro-5-nitrobenzoic acid: Repositioning of the fluoro and nitro groups.
-
3-Bromo-5-fluoro-2-nitrobenzoic acid: Repositioning of the bromo and nitro groups.
An effective analytical method must possess sufficient selectivity to resolve the target analyte from these and other potential process-related impurities.
Comparative Analysis of Key Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase configuration, is the workhorse of the pharmaceutical industry for purity and impurity analysis. Its high resolving power, sensitivity, and adaptability make it a primary choice for separating closely related isomers of polar, non-volatile compounds like substituted benzoic acids.
Mechanism of Separation: Reverse-phase HPLC separates analytes based on their differential partitioning between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase (usually a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid). Subtle differences in the polarity and hydrophobicity of the isomers, arising from the varied positions of the electronegative substituents, are exploited to achieve chromatographic separation.
Experimental Protocol: Reverse-Phase HPLC for Isomeric Purity
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 75% B
-
15-17 min: 75% to 90% B
-
17-19 min: Hold at 90% B
-
19-20 min: 90% to 30% B
-
20-25 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the main component and all impurity peaks.
-
Calculate the isomeric purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Workflow Diagram: HPLC Isomeric Purity Analysis
Caption: Workflow for HPLC-based isomeric purity determination.
Advantages:
-
High Resolution: Capable of separating very similar isomers.
-
High Sensitivity: UV detection allows for the quantification of impurities at levels below 0.1%.
-
Robustness: Well-established and reliable methodology.
Limitations:
-
Method Development: Finding the optimal mobile phase and gradient can be time-consuming.
-
Reference Standards: Accurate identification of impurity peaks may require the synthesis or isolation of isomeric standards.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is typically required to increase volatility and prevent peak tailing. Methylation to form the corresponding methyl ester is a common and effective approach.
Mechanism of Separation: After derivatization, the sample is vaporized and transported by an inert carrier gas through a capillary column. The column's inner surface is coated with a stationary phase (e.g., a polysiloxane polymer). Separation occurs based on the analyte's boiling point and its interactions with the stationary phase. Isomers will exhibit slightly different volatilities and polarities, enabling their separation. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection.
Experimental Protocol: GC-FID with Derivatization
-
Derivatization (Methylation):
-
To ~5 mg of the sample in a vial, add 1 mL of a 2M solution of (Trimethylsilyl)diazomethane in hexane.
-
Allow the reaction to proceed for 15-20 minutes at room temperature until the yellow color persists and gas evolution ceases.
-
Carefully evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the resulting methyl ester in 1 mL of ethyl acetate.
-
-
Instrumentation and Conditions:
-
GC System: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column (e.g., DB-17 or HP-50+, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Data Analysis:
-
Integrate peak areas and calculate purity using the area percent method, similar to HPLC.
-
Workflow Diagram: GC Isomeric Purity Analysis
Caption: Workflow for GC-based isomeric purity determination.
Advantages:
-
Exceptional Resolution: Capillary GC columns offer very high theoretical plates, often providing superior separation for volatile isomers compared to HPLC.
-
Mass Spectrometry Coupling (GC-MS): Provides structural information, aiding in the definitive identification of impurity peaks.
Limitations:
-
Derivatization Required: The extra sample preparation step adds time, complexity, and a potential source of error.
-
Thermal Stability: The analyte must be thermally stable in its derivatized form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H and ¹⁹F NMR, is a powerful tool that can provide both qualitative and quantitative information about isomeric purity without the need for chromatographic separation. It is considered a primary ratio method by metrological institutes.
Mechanism of Analysis: Each unique proton (¹H) and fluorine (¹⁹F) nucleus in a molecule resonates at a slightly different frequency in a magnetic field, depending on its local chemical environment. Isomers will have distinct NMR spectra. By integrating the signals corresponding to the unique protons or fluorine atoms of the main isomer and the impurities, a direct molar ratio can be determined. Quantitative NMR (qNMR) involves adding a certified internal standard of known concentration to the sample to determine the absolute purity. For isomeric purity, direct comparison of integrals from the different isomers is often sufficient.
Experimental Protocol: ¹⁹F NMR for Isomeric Purity
-
Sample Preparation:
-
Accurately weigh ~20-25 mg of the sample into an NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved.
-
-
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹⁹F.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (a value of 30-60 seconds is often used to ensure full relaxation for quantification).
-
Number of Scans: 64 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Apply Fourier transform and phase correct the spectrum.
-
Identify the distinct signals for the main isomer and any isomeric impurities. The chemical shift of the fluorine atom is highly sensitive to the position of the other substituents.
-
Carefully integrate the signals corresponding to each isomer.
-
Calculate the molar percentage of each isomer:
-
% Isomer A = (Integral of Isomer A / Sum of All Isomer Integrals) * 100
-
-
Workflow Diagram: NMR Isomeric Purity Analysis
Caption: Workflow for NMR-based isomeric purity determination.
Advantages:
-
Structure-Specific: Provides definitive structural confirmation.
-
Primary Method: Can provide a direct molar ratio without response factor correction.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Less sensitive than chromatographic methods; typically suitable for impurities >0.5-1%.
-
Signal Overlap: In complex mixtures, signals from different isomers may overlap, complicating quantification.
-
Cost and Expertise: NMR spectrometers are expensive and require skilled operators.
Head-to-Head Comparison and Data Summary
The choice of method depends on the specific analytical goal. HPLC is often the default for routine quality control, while GC-MS and NMR provide more definitive structural information valuable during process development and reference standard characterization.
| Feature | HPLC-UV | GC-FID (with Derivatization) | ¹⁹F NMR |
| Principle | Differential Partitioning | Volatility & Polarity | Nuclear Spin Resonance |
| Resolution | Very Good to Excellent | Excellent | Good (Depends on Δδ) |
| Sensitivity (LOD) | ~0.01 - 0.05% | ~0.01 - 0.05% | ~0.5 - 1.0% |
| Sample Throughput | High | Medium | Medium to Low |
| Quantitation | Relative (Area %), requires standards for absolute | Relative (Area %), requires standards for absolute | Absolute Molar Ratio |
| Sample Prep | Simple (dissolve & filter) | Complex (derivatization) | Simple (dissolve) |
| Cost per Sample | Low | Low to Medium | High |
| Confirmatory Power | Low (retention time only) | High (with MS) | Very High (structural data) |
| Best For | Routine QC, stability testing | Impurity identification, high-res separation | Structural confirmation, primary standards |
Conclusion and Recommendations
For the comprehensive isomeric purity assessment of This compound , a multi-faceted approach is recommended.
-
For routine process monitoring and quality control , a validated Reverse-Phase HPLC method is the most practical and efficient choice. Its high throughput, excellent sensitivity, and robustness make it ideal for analyzing large numbers of samples.
-
For initial impurity profiling and definitive identification , GC-MS following methylation is superior. The high resolving power of capillary GC combined with the structural data from mass spectrometry is invaluable for identifying unknown isomeric impurities during process development.
-
For the certification of a reference standard or for an orthogonal, non-chromatographic confirmation , Quantitative NMR (qNMR) , particularly ¹⁹F NMR, is the gold standard. It provides a direct measurement of the molar ratios of isomers without the need for reference standards of the impurities themselves, grounding the purity assessment in a fundamental physical constant.
Ultimately, the synergy of these techniques provides the most complete and trustworthy picture of isomeric purity. A typical workflow involves using HPLC for routine checks, with NMR and/or GC-MS employed to investigate any out-of-specification results or to characterize new impurity profiles. This ensures both the efficiency required in a production environment and the scientific rigor demanded by regulatory bodies.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Reich, H. J. (2018). Quantitative NMR Spectroscopy. University of Wisconsin. [Link]
-
International Council for Harmonisation (ICH). (2006). Guideline Q3A(R2): Impurities in New Drug Substances. [Link]
-
Agilent Technologies. (n.d.). Analysis of Isomeric Purity by HPLC. Application Note. [Link]
Comparative study of catalysts for reactions involving 2-Bromo-5-fluoro-3-nitrobenzoic acid
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Safety Operating Guide
2-Bromo-5-fluoro-3-nitrobenzoic acid proper disposal procedures
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Personal protective equipment for handling 2-Bromo-5-fluoro-3-nitrobenzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
